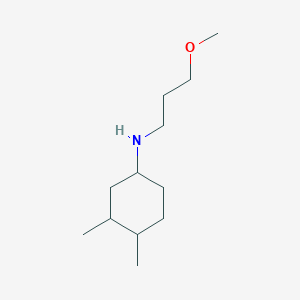

N-(3-methoxypropyl)-3,4-dimethylcyclohexan-1-amine

Description

N-(3-Methoxypropyl)-3,4-dimethylcyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with methyl groups at the 3- and 4-positions and a 3-methoxypropyl chain attached to the nitrogen atom.

Properties

Molecular Formula |

C12H25NO |

|---|---|

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-3,4-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C12H25NO/c1-10-5-6-12(9-11(10)2)13-7-4-8-14-3/h10-13H,4-9H2,1-3H3 |

InChI Key |

FAUQDORAGNGXDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1C)NCCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-3,4-dimethylcyclohexan-1-amine typically involves the reaction of 3,4-dimethylcyclohexanone with 3-methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process. The reaction conditions include maintaining a temperature of around 50-60°C and a pressure of 1-2 atm .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to hydrogenation under controlled temperature and pressure conditions. The product is subsequently purified using techniques such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-3,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as halides or amines

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.

Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or aminated derivatives

Scientific Research Applications

N-(3-methoxypropyl)-3,4-dimethylcyclohexan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-3,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Steric Effects

a) N-(3-Methoxypropyl)-3-methylcyclohexan-1-amine (CAS 55611-91-1)

- Molecular Formula: C₁₁H₂₃NO ().

- Key Difference : Lacks the 4-methyl group present in the target compound.

- Impact : Reduced steric hindrance may increase reactivity in nucleophilic reactions compared to the 3,4-dimethyl variant. Applications in agrochemical intermediates are plausible, as methoxypropyl amines are common in pesticide formulations ().

b) N-(3-Methoxypropyl)-4,4-dimethylcyclohexan-1-amine

- Molecular Formula: Likely C₁₃H₂₇NO ().

- Key Difference : Methyl groups at the 4,4-positions create a more rigid cyclohexane ring.

- Impact : Symmetrical substitution may improve thermal stability but reduce conformational flexibility, affecting binding in biological or catalytic contexts.

Aromatic vs. Aliphatic Amine Comparisons

a) N-(3-Methoxypropyl)pyridin-2-amine

- Molecular Formula : C₉H₁₄N₂O ().

- Key Difference : Pyridine ring replaces the cyclohexane group.

- Impact : The aromatic pyridine enhances electron-withdrawing effects, increasing acidity of the amine hydrogen. This compound was synthesized in 87% yield (), suggesting efficient protocols for methoxypropyl-amine derivatives.

Heterocyclic and Agrochemical Analogs

a) Methoprotryne (N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)

- Molecular Formula : C₁₁H₂₂N₄OS ().

- Key Difference : Triazine core with methylthio and isopropyl groups.

- Impact : Used as a herbicide (), highlighting the role of methoxypropyl amines in agrochemistry. The target compound’s cyclohexane backbone may offer environmental persistence advantages over heterocyclic systems.

Data Table: Comparative Analysis of Selected Amines

Notes and Limitations

- Data Gaps : Direct experimental data (e.g., melting/boiling points, bioactivity) for this compound are unavailable in the provided evidence.

- Structural Inference : Molecular formulas and properties are extrapolated from close analogs (–6).

- Contradictions: No conflicting data identified; however, the absence of explicit synthesis protocols for the target compound limits mechanistic analysis.

Biological Activity

N-(3-methoxypropyl)-3,4-dimethylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring with a methoxypropyl substituent and two methyl groups. Its molecular formula is C_{12}H_{19}N, with a molecular weight of 199.33 g/mol. The compound's unique structure is significant for its potential applications in medicinal chemistry and organic synthesis.

Research indicates that this compound may interact with various molecular targets, exhibiting properties such as enzyme inhibition and receptor binding capabilities. These interactions are crucial for modulating biochemical pathways, potentially influencing physiological processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered biological responses.

- Receptor Binding : It is suggested that the compound binds to certain receptors, affecting signal transduction and cellular responses.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| N-(3-methoxypropyl)-4,4-dimethylcyclohexan-1-amine | C_{12}H_{19}N | Different position of methyl groups on cyclohexane |

| N-(3-methoxypropyl)-3,5-dimethylcyclohexan-1-amine | C_{12}H_{19}N | Variation in methyl group positioning |

| 4-amino-N-(3-methoxypropyl)benzenesulfonamide | C_{12}H_{17}N_{2}O_{2}S | Contains a sulfonamide group instead of a cyclohexane structure |

| N-(3-methoxypropyl)acrylamide | C_{12}H_{19}N | Features an acrylamide group instead of a cyclohexane ring |

The structural uniqueness of this compound contributes to its distinct chemical and biological properties.

In Vitro Studies

Preliminary studies have indicated that this compound may exhibit cytotoxic effects on various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro assays demonstrated that the compound inhibited cell proliferation in specific cancer cell lines, suggesting potential anti-cancer properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by its structural characteristics. Research into SAR has shown that modifications to the cyclohexane ring or substituent groups can significantly alter the compound's efficacy and potency against biological targets.

Future Directions

Further research is warranted to elucidate the precise molecular mechanisms by which this compound exerts its biological effects. Investigations should focus on:

- Molecular Target Identification : Determining specific enzymes and receptors that interact with the compound.

- Therapeutic Applications : Exploring potential therapeutic uses in oncology and other fields based on its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.